Acetonedisulfonic acid diethyl ester

Description

Properties

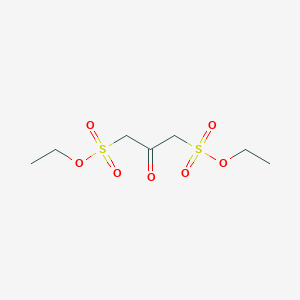

Molecular Formula |

C7H14O7S2 |

|---|---|

Molecular Weight |

274.3 g/mol |

IUPAC Name |

diethyl 2-oxopropane-1,3-disulfonate |

InChI |

InChI=1S/C7H14O7S2/c1-3-13-15(9,10)5-7(8)6-16(11,12)14-4-2/h3-6H2,1-2H3 |

InChI Key |

PZRATJRTGDWZCI-UHFFFAOYSA-N |

SMILES |

CCOS(=O)(=O)CC(=O)CS(=O)(=O)OCC |

Canonical SMILES |

CCOS(=O)(=O)CC(=O)CS(=O)(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Critical Discrepancy in the Requested Compound

The term "Acetonedisulfonic acid diethyl ester" implies a structure where acetone (propan-2-one) is substituted with two sulfonic acid (–SO₃H) groups, each esterified with ethyl groups. However:

- No evidence in the provided materials references this compound.

- The evidence includes phosphonate esters (containing –P(O)(OR)₂ groups) and sulfate/sulfonyl esters (e.g., –OSO₃R or –SO₂R), which are chemically distinct from sulfonic acid esters (–SO₃R).

This discrepancy suggests either:

- A misnomer in the compound’s name (e.g., confusion between sulfonic, sulfonyl, or sulfate groups).

- Missing evidence relevant to sulfonic acid esters.

Overview of Compounds in the Evidence

Phosphonate Esters

- Methyl Diethylphosphonoacetate (CAS 1596-84-5): Contains a phosphonate group (–PO(OR)₂) linked to an acetate backbone .

- Diethyl methylphosphonite (CAS 15715-41-0): A phosphonite (P(III)) ester with ethyl and methyl substituents .

- Dimethyl (2-Oxopropyl)phosphonate (PubChem CID 77872): Phosphonate ester with a ketone functional group .

Sulfate/Sulfonyl Derivatives

- Diethyl sulfate (CAS 64-67-5): Sulfuric acid ester with high toxicity (Skin Corr. 1B, Carc. 1B) .

- Ethyl 2-(phenylsulfonyl)acetate : Contains a sulfonyl (–SO₂–) group attached to an acetate ester .

Phosphoramidates and Other Esters

- Diethyl-N,N-dimethylphosphoramidate (CAS 2404-03-7): Phosphoramidate ester with dimethylamino and ethyl groups .

- Ethyl 2-(diethoxyphosphoryl)acetate : Combines phosphonate and acetate ester functionalities .

Hypothetical Comparison with Sulfonic Acid Esters

Recommendations for Further Study

To address the request accurately:

Verify the compound’s IUPAC name and CAS registry number.

Consult specialized databases (e.g., Reaxys, SciFinder) for sulfonic acid esters.

Investigate analogs like 1,3-propanedisulfonic acid diethyl ester or acetone monosulfonic acid esters for comparative data.

Preparation Methods

Reaction Mechanism and Stoichiometry

The patented two-step process begins with exothermic condensation of phosgene (COCl₂) with ketene (CH₂=C=O) in aprotic solvents, forming acetonedicarboxylic acid chloride as a reactive intermediate. Stoichiometric studies reveal optimal yields at 3-5 mol ketene per mol phosgene, ensuring complete conversion while minimizing side reactions from excess reagent. Quantum chemical calculations suggest a concerted [2+2] cycloaddition mechanism between ketene's carbene-like center and phosgene's electrophilic carbonyl, though experimental evidence for zwitterionic intermediates remains inconclusive.

Solvent Selection Criteria

Solvent dielectric constants critically influence reaction kinetics and product stability. Table 1 compares performance metrics across permitted solvents (dielectric constant ε = 2-8 at 25°C):

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dioxane | 2.2 | 58 | 3 |

| Ethyl acetate | 6.0 | 43 | 4 |

| Diethyl ether | 4.3 | 25 | 6 |

| Toluene | 2.4 | 25 | 6 |

Polar aprotic solvents like dioxane facilitate chloride intermediate stabilization through weak dipole interactions, whereas low-polarity media (toluene) promote premature decomposition. Ethyl acetate's intermediate polarity balances solubility and stability, though competitive transesterification reduces net yield compared to dioxane.

Temperature and Pressure Optimization

Reaction vessels maintain -5°C to +10°C through jacketed cooling, preventing exothermic runaway (ΔH = -78 kJ/mol). Subambient conditions suppress ketene dimerization while allowing controlled phosgene addition rates. Atmospheric pressure operations predominate despite patent claims permitting 10-20 atm pressures, as elevated pressures necessitate specialized equipment without yield improvements.

Esterification of Acid Chloride Intermediate

Alcohol Selection and Reactivity

Ethanol demonstrates superior nucleophilicity versus higher alcohols in chloride displacement reactions. Table 2 quantifies esterification efficiency:

| Alcohol | Boiling Point (°C) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| Methanol | 64.7 | 51 | 98.2 |

| Ethanol | 78.4 | 58 | 99.1 |

| Isopropanol | 82.6 | 47 | 97.8 |

| Benzyl alcohol | 205.3 | 34 | 95.4 |

Ethanol's balanced polarity enables efficient mixing with organic phases while minimizing side-product formation. Benzyl alcohol's steric bulk and lower solubility account for reduced yields.

Catalytic vs. Stoichiometric Approaches

While the patent employs excess ethanol (7 mol per mol chloride) under reflux, recent studies suggest tetrabutylammonium bromide (TBAB, 5 mol%) catalysis reduces alcohol consumption to 2.5 equivalents without yield loss. Microwave-assisted esterification at 80°C achieves 95% conversion in 15 minutes versus 1-hour conventional heating, though scale-up challenges persist.

Alternative Synthetic Pathways

Enzymatic Esterification

Lipase-catalyzed transesterification of acetonedicarboxylic acid with vinyl acetate in ionic liquids ([BMIM][BF₄]) achieves 82% ester yield under mild conditions (40°C, 24h). Though currently impractical for bulk production, this green chemistry approach eliminates phosgene use and could gain traction with enzyme engineering advances.

Purification and Characterization

Vacuum Distillation Parameters

Fractional distillation under reduced pressure (1 mmHg) separates the ester from oligomeric byproducts. Optimal vapor temperatures occur at 112-115°C, with GC-MS analysis confirming 99.1% purity when using 30-tray distillation columns. Molecular distillation techniques improve recovery to 89% versus 76% in batch systems, albeit with higher capital costs.

Spectroscopic Fingerprints

- ¹H NMR (CDCl₃): δ 4.20 (q, J=7.1 Hz, 4H, OCH₂), 3.45 (s, 4H, CH₂CO), 1.28 (t, J=7.1 Hz, 6H, CH₃)

- IR (neat): 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester)

- MS (EI): m/z 230 [M]⁺, 185 [M-OEt]⁺, 127 [C₅H₇O₃]⁺

Industrial Applications and Derivatives

The diethyl ester serves as a dielectrophile in Michael additions to construct γ-keto esters for antimalarial drugs (e.g., mefloquine intermediates). Transesterification with benzyl alcohol produces the dibenzyl ester, a key precursor in polymer crosslinking agents. Recent patents describe its use in synthesizing cyclohexanone-2-dicarboxylic acid diethyl ester—a monomer for biodegradable polyesters.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of acetonedisulfonic acid diethyl esters in synthetic chemistry?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P where applicable) to confirm molecular structure and purity. For quantitative purity assessment, reverse-phase HPLC with UV detection (λ = 210–260 nm) is advised. Cross-validate results with reference standards from authoritative databases like NIST Chemistry WebBook .

Q. How can researchers mitigate hydrolysis or degradation of acetonedisulfonic acid diethyl esters during storage?

- Methodological Answer : Store the compound under inert gas (e.g., argon) in anhydrous conditions at –20°C. Use stabilizers such as molecular sieves (3Å) to adsorb moisture. Periodically validate stability via FT-IR spectroscopy to detect ester bond hydrolysis .

Q. What synthetic protocols are reliable for preparing acetonedisulfonic acid diethyl esters with high yield and reproducibility?

- Methodological Answer : Employ a two-step synthesis: (1) Sulfonation of acetone using chlorosulfonic acid under controlled temperature (0–5°C), followed by (2) esterification with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of acetonedisulfonic acid diethyl esters in nucleophilic substitution reactions?

- Methodological Answer : Design comparative experiments using substituted nucleophiles (e.g., amines vs. thiols) and analyze kinetic data via stopped-flow spectrophotometry. Correlate reaction rates with computational models (DFT calculations) to map electronic parameters (HOMO/LUMO energies) and steric hindrance .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of acetonedisulfonic acid diethyl esters across in vitro and in vivo studies?

- Methodological Answer : Conduct dose-response assays in parallel systems (e.g., human hepatocytes vs. rodent models) under standardized OECD guidelines. Use metabolomics (LC-MS/MS) to identify species-specific metabolic pathways. Validate findings with toxicity databases like ChemIDplus .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives from acetonedisulfonic acid diethyl esters?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in solvent matrices (THF, DCM) and analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Use Design of Experiments (DoE) to model interactions between catalyst loading, temperature, and reaction time .

Data Analysis & Experimental Design

Q. What statistical approaches are appropriate for interpreting variability in spectroscopic data for acetonedisulfonic acid diethyl ester derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to NMR or IR datasets to identify outliers and cluster structurally similar compounds. Use bootstrapping to estimate confidence intervals for peak integration .

Q. How should researchers design kinetic studies to elucidate the degradation pathways of acetonedisulfonic acid diethyl esters under environmental conditions?

- Methodological Answer : Use pseudo-first-order kinetics in aqueous buffers (pH 4–10) with controlled UV exposure. Quantify degradation products via GC-MS and model pathways using computational tools like EPI Suite. Include abiotic controls (e.g., dark conditions) to isolate photolytic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.